Whiskey lactone - d6
Description
Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions, metabolic pathways, or biological systems. wikipedia.orgcreative-proteomics.com This method involves replacing one or more atoms in a molecule with a non-radioactive isotope of the same element. wikipedia.org Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgsymeres.com These labeled compounds act as tracers and can be detected and distinguished from their unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This allows researchers to elucidate reaction mechanisms, study metabolic fluxes, and perform precise quantitative analysis in complex mixtures. creative-proteomics.comsymeres.com The non-radioactive nature of stable isotopes makes them particularly suitable for long-term studies and applications in fields such as proteomics, metabolomics, environmental analysis, and food science. creative-proteomics.comsymeres.com
Rationale for Deuterium Incorporation within Organic Molecules: A Case Study with Lactones
Deuterium (²H or D), a stable isotope of hydrogen, is an exceptional tool in chemical and biological research. symeres.com Its incorporation into organic molecules, a process known as deuterium labeling, offers several advantages. When a hydrogen atom is replaced by a deuterium atom, the mass of the molecule increases, but its fundamental chemical properties remain nearly identical. vulcanchem.com This mass difference is easily detectable by mass spectrometry. vulcanchem.com
One of the key applications of deuterium labeling is in quantitative analysis using a technique called Stable Isotope Dilution Assay (SIDA). researchgate.netnih.govacs.org In SIDA, a known quantity of a deuterated compound (the internal standard) is added to a sample containing the unlabeled compound (the analyte) of interest. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, it can effectively compensate for any sample loss or variability in instrument response. vulcanchem.com The ratio of the analyte to the internal standard, measured by MS, allows for highly accurate and precise quantification. vulcanchem.com Deuterated lactones, for example, are frequently synthesized for use as internal standards in the SIDA of flavor compounds in food and beverages. researchgate.netnih.govacs.org
Research Scope and Objectives for Deuterium-Labeled Whiskey Lactone (Whiskey Lactone - d6)
Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a key aroma compound that imparts characteristic coconut, woody, and sweet notes to spirits aged in oak barrels, such as whiskey and cognac. smolecule.comtheeurekamoments.com It exists as two main stereoisomers, cis and trans, which have distinct aroma profiles. smolecule.com Given its importance to the flavor of alcoholic beverages, the accurate quantification of whiskey lactone is essential for quality control and flavor research. researchgate.netacs.org
Whiskey Lactone-d6 is a deuterated form of whiskey lactone specifically designed for use as an internal standard. eptes.com The primary objective for its use is to enable precise and accurate quantification of whiskey lactone in complex samples via Stable Isotope Dilution Assays coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netacs.orgcore.ac.uk The incorporation of six deuterium atoms provides a significant mass shift, allowing it to be clearly distinguished from the natural, unlabeled whiskey lactone in a mass spectrometer, while ensuring it mimics the behavior of the analyte during analysis. vulcanchem.comeptes.comcore.ac.uk This makes Whiskey Lactone-d6 an invaluable tool for researchers in flavor chemistry and the food and beverage industry. vulcanchem.comresearchgate.net
Physicochemical Properties of Whiskey Lactone and this compound
The data presented below outlines the key physical and chemical properties of the parent compound, whiskey lactone, and its deuterated analogue, this compound.
Table 1: Physicochemical Properties of Whiskey Lactone Data sourced from multiple chemical databases and suppliers. smolecule.comnih.govsigmaaldrich.comguidechem.combiosynth.com
| Property | Value |
| IUPAC Name | 5-Butyl-4-methyloxolan-2-one |
| Synonyms | Oak lactone, Quercus lactone, β-Methyl-γ-octalactone |
| CAS Number | 39212-23-2 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 93-94 °C at 5 mmHg |
| Density | 0.952 g/mL at 25 °C |
| Refractive Index | n20/D 1.4454 |
| Solubility | Soluble in hexane (B92381) (>50%), sparingly soluble in water (<0.1%) |
Table 2: Properties of this compound Data sourced from a chemical supplier. eptes.com
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1394230-49-9 |
| Molecular Formula | C₉H₁₀D₆O₂ |
| Molecular Weight | 162.26 g/mol |
| Purity Assay | ≥ 95% |
Properties
CAS No. |
1394230-49-9 |
|---|---|
Molecular Formula |
C9H10D6O2 |
Molecular Weight |
162.26 |
Purity |
95% min. |
Synonyms |
Whiskey lactone - d6 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Enriched Whiskey Lactone Analogs
Strategies for Regioselective and Stereoselective Deuteration in Lactone Ring Systems
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of deuterated lactones to ensure the label is in the desired position for analytical or mechanistic purposes. For whiskey lactone, deuteration is often targeted at the lactone ring itself, as this fragment is typically the largest and most characteristic in mass spectrometry analysis. core.ac.uk
Hydrogen-deuterium exchange (HDE) or hydrogen isotope exchange (HIE) represents a direct method for incorporating deuterium (B1214612) into a molecule by substituting hydrogen atoms. mdpi.comacs.org This is often achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. nih.gov
Acid/Base Catalysis : Acid- or base-catalyzed exchange can be used to deuterate positions adjacent to carbonyl groups (α-positions). For a lactone precursor like a keto-ester, base-catalyzed enolization in the presence of D₂O can lead to α-deuteration. However, this approach may offer limited regioselectivity for other positions on the lactone ring and can lead to racemization if a stereocenter is involved. uni-rostock.de
Transition Metal Catalysis : Homogeneous transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are highly effective for HIE reactions. acs.orgnih.gov Iridium(III) catalysts, for example, can facilitate the α-selective deuteration of alcohols using D₂O as the deuterium source. nih.gov This could be applied to a diol precursor of whiskey lactone before cyclization. The choice of catalyst and directing groups on the substrate can control which C-H bonds are activated for exchange, offering a pathway to regioselectivity. uni-rostock.de
A highly effective strategy for controlled deuterium incorporation involves building the molecule from deuterated starting materials or introducing deuterium via a deuterated reagent at a specific step. clearsynth.comresearchgate.net This bottom-up approach offers excellent control over the location and number of deuterium atoms.
Two syntheses of deuterated γ-lactones have been developed that could be adapted for whiskey lactone-d6. nih.gov
Reduction with Deuterium Gas : One method involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas (D₂) to prepare γ-lactones with four deuterium atoms ([2,2,3,3-²H₄]). nih.gov
Radical Addition : Another approach uses the free radical addition of 2-iodoacetamide to a deuterated alkene, such as [1,1,2-²H₃]-1-hexene, to form [3,3,4-²H₃]-γ-octalactone. nih.gov
For whiskey lactone-d6, a plausible route could involve the use of deuterated aldehydes or other building blocks in multicomponent reactions. beilstein-journals.org For instance, synthesizing d6-β-ionone has been achieved starting from the inexpensive d6-acetone, demonstrating the feasibility of using simple deuterated precursors for more complex aroma compounds. researchgate.net Another approach is the reduction of a suitable functional group with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.com
Catalytic deuteration typically refers to the addition of two deuterium atoms across a double or triple bond using deuterium gas (D₂) and a metal catalyst. This method is analogous to catalytic hydrogenation.
A known synthesis for whiskey lactone involves the hydrogenation of a ketonic acid ester precursor using a catalyst like palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C). google.com By substituting hydrogen gas (H₂) with deuterium gas (D₂), this step can be adapted to introduce deuterium atoms into the molecule. For example, the synthesis of γ-lactones from unsaturated carboxylic acids can be achieved via hydrogenation, and using D₂ would yield a deuterated product. researchgate.net
Catalytic transfer deuteration is an alternative that avoids the need for pressurized D₂ gas. marquette.edu This technique uses a deuterium donor, such as deuterated isopropanol (B130326) or formic acid/D₂O, to transfer deuterium to the substrate in the presence of a transition metal catalyst. mdpi.commarquette.edu
Table 1: Comparison of Deuteration Strategies for Lactones
| Strategy | Deuterium Source | Common Catalysts/Reagents | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Isotopic Exchange | D₂O, CDCl₃ | Iridium complexes, Pd/C, TBD | Atom-economical, late-stage functionalization | Limited regioselectivity, potential for H/D scrambling |
| Precursor-Based | Deuterated aldehydes, LiAlD₄ | Varies with reaction | Excellent control of label position, high isotopic purity | Availability and cost of deuterated precursors |
| Catalytic Deuteration | D₂ gas, D₂O/Formic Acid | Pd/C, Ru/C, Rh complexes | High efficiency for unsaturations | Requires specific precursors with C=C or C≡C bonds |
Advanced Synthetic Pathways for Enantiomerically Pure Deuterated Lactones
The different stereoisomers of whiskey lactone possess distinct aromas, making enantioselective synthesis highly valuable. mdpi.com Creating enantiomerically pure deuterated analogs requires combining stereoselective synthesis techniques with deuteration methods.
One powerful approach is chemoenzymatic synthesis. This has been used to produce individual enantiomers of whiskey lactone through the microbial oxidation of prochiral diols. nih.govfrontiersin.org A potential pathway for a deuterated version could involve:
Synthesis of a deuterated diol precursor, for example, by reducing a deuterated ester with LiAlH₄ or a non-deuterated ester with LiAlD₄.
Stereoselective oxidation of the deuterated diol using whole-cell biocatalysts, such as bacteria from the genus Rhodococcus, which have been shown to effectively oxidize 3-methyl-octane-1,4-diols to enantiomerically pure whiskey lactones. mdpi.comnih.gov
Alternatively, asymmetric synthesis using chiral catalysts or auxiliaries can establish the stereocenters. For instance, dynamic kinetic resolution of racemic azlactones has been used to prepare enantiomerically pure α-deuterated amino acids, a strategy that highlights the use of organocatalysis for creating deuterated chiral molecules. nih.gov Similar principles, like kinetic resolution via Sharpless epoxidation or organocatalytic aldol (B89426) reactions, could be applied to synthesize an enantiomerically pure deuterated precursor for whiskey lactone. rsc.org
Optimization of Deuteration Efficiency and Isotopic Purity in Whiskey Lactone-d6 Synthesis
Maximizing the incorporation of deuterium and ensuring high isotopic purity are critical for the final product's application. Several factors must be optimized.
Deuterium Source Purity : The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas) should be as high as possible (typically >99.8 atom % D) to maximize the isotopic purity of the final product. acs.org
Reaction Conditions : Temperature, pressure, and reaction time must be carefully controlled. In HIE reactions, higher temperatures can sometimes increase deuteration levels but may also promote side reactions or H/D scrambling, which reduces regioselectivity. mdpi.com In catalytic deuteration, catalyst loading and D₂ pressure are key parameters to optimize for complete reaction. google.com
Minimizing H/D Scrambling : Back-exchange of deuterium with protic solvents or moisture must be avoided. Reactions should be run in dried solvents under an inert atmosphere. The workup procedure should also be designed to minimize contact with protic sources until the deuterated product is isolated.
Monitoring : The efficiency of deuteration and the isotopic purity of the product must be monitored throughout the synthesis and purification process. This is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy (by observing the disappearance of ¹H signals) and Mass Spectrometry (MS) (by observing the mass shift corresponding to the number of incorporated deuterium atoms).
Chromatographic and Other Purification Methodologies for Deuterium-Labeled Compounds
After synthesis, the deuterated compound must be purified to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts.
Column Chromatography : This is the most common technique for purifying products from organic synthesis. For whiskey lactone, silica (B1680970) gel column chromatography using a solvent system such as a hexane (B92381)/ethyl acetate (B1210297) mixture is effective for separating the cis and trans isomers and would likewise be effective for purifying the deuterated analog from nonpolar impurities. mdpi.comfrontiersin.org
Gas Chromatography (GC) : Preparative GC can be used for the purification of volatile compounds like whiskey lactone, offering very high resolution to separate isomers or compounds with very similar boiling points.
Distillation : For volatile and thermally stable compounds, distillation (including fractional or vacuum distillation) can be an effective method for purification on a larger scale.
Recrystallization : If the deuterated compound or a key intermediate is a solid, recrystallization is a powerful technique for achieving high purity.
Table 2: Purification Techniques for Deuterated Lactones
| Method | Principle of Separation | Application for Whiskey Lactone-d6 |
|---|---|---|
| Column Chromatography | Adsorption/partitioning on a stationary phase (e.g., silica gel) | Removal of reagents, byproducts, and separation of isomers. mdpi.com |
| Preparative GC | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility and polarity | High-purity separation of volatile isomers and final product. |
| Distillation | Differences in boiling points | Bulk purification of the final product if thermally stable. |
| Recrystallization | Differences in solubility at varying temperatures | Purification of solid intermediates in the synthetic pathway. |
Advanced Analytical Characterization of Whiskey Lactone D6 for Research Applications
Mass Spectrometry Techniques for Isotopic Confirmation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of whiskey lactone - d6, providing definitive confirmation of its isotopic composition and enabling the development of robust quantitative methods.
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy, allowing for the precise determination of the isotopic abundance in this compound. This technique can distinguish between ions with very similar mass-to-charge ratios (m/z), which is critical for confirming the incorporation of deuterium (B1214612) atoms and assessing the isotopic purity of the standard. Techniques like Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) have been utilized for the accurate quantification of lactones, including whiskey lactone, in various wines, showcasing the power of high-resolution analysis. researchgate.netsigmaaldrich.com The high mass accuracy of HRMS instruments, often in the parts-per-billion range, provides unambiguous elemental composition assignments, confirming the presence of the six deuterium atoms in the this compound molecule. researchgate.net
Fragmentation Pathway Analysis of Deuterated Whiskey Lactone under Electron Ionization and Electrospray Ionization Conditions
Understanding the fragmentation behavior of this compound under different ionization conditions is essential for developing selective and sensitive mass spectrometric methods.
Electron Ionization (EI): In EI, commonly used in conjunction with gas chromatography (GC), the molecule is subjected to a high-energy electron beam, leading to extensive fragmentation. For whiskey lactone, a major fragment corresponds to the lactonic ring, with an undeuterated m/z of 99. core.ac.uk In this compound, a corresponding shift in the m/z of this fragment would be expected, confirming the deuteration within the ring structure. core.ac.uk The fragmentation pattern under EI provides a characteristic fingerprint that can be used for identification. nih.gov
Electrospray Ionization (ESI): ESI is a softer ionization technique, often coupled with liquid chromatography (LC), which typically results in less fragmentation and produces protonated molecules [M+H]+ or adducts with other ions like sodium [M+Na]+. rsc.org Analysis by ESI-MS would be expected to show a prominent ion corresponding to the intact deuterated molecule, allowing for straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing structural information and confirming the location of the deuterium labels. nih.govuoguelph.ca
Development and Validation of Stable Isotope Dilution Assay (SIDA) Methodologies Utilizing this compound as an Internal Standard
Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled internal standard, such as this compound. flinders.edu.auresearchgate.net This method offers high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and instrument response.
The principle of SIDA involves adding a known amount of this compound to the sample containing the native (unlabeled) whiskey lactone. core.ac.uk The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and potential for loss during sample workup. core.ac.ukresearchgate.net This ensures that the ratio of the two remains constant, leading to highly reliable quantification. SIDA methods using deuterated lactones have been successfully developed and validated for the analysis of whiskey and wine. core.ac.ukflinders.edu.auresearchgate.net The use of a deuterated internal standard where the label is on the lactonic ring is particularly advantageous for EI-MS analysis, as this is the major fragment observed. core.ac.uk
| Application of SIDA with this compound | Matrix | Analytical Technique | Key Findings |
| Quantification of whiskey lactone | Bourbon Whiskey | GC-MS | Identified as a potent odorant with high flavor dilution factors. core.ac.uk |
| Aroma characterization | Rye Whiskey | GC-MS | Synthesis of a deuterated standard with the label on the lactonic ring was necessary for EI spectrometry. core.ac.uk |
| Analysis of lactones | Wine | GC-MS | SIDA methods were developed for various lactones using deuterated analogues as internal standards. flinders.edu.au |
| Quantification of odorants | American Bourbon Whiskey | GC-MS | Thirty-one odor-active compounds were quantified using stable isotope dilution assays. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuterium Assignment and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific positions of atoms within a molecule. For this compound, NMR is crucial for confirming the exact locations of the deuterium atoms.
1H and 13C NMR Spectral Analysis for Deuterium-Induced Shifts and Coupling Effects
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. dokumen.pub This provides direct evidence of successful deuteration. The remaining proton signals may exhibit simplified splitting patterns due to the removal of adjacent proton-proton couplings. Furthermore, the presence of deuterium can cause small changes in the chemical shifts of nearby protons, known as deuterium-induced isotope shifts. ox.ac.uk
¹³C NMR: The ¹³C NMR spectrum will also show the effects of deuteration. Carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to ¹³C-²H coupling and will experience a significant upfield isotopic shift. ox.ac.uk Carbons further away from the deuterium labels may also show smaller isotopic shifts. These spectral changes provide valuable information for confirming the positions of the deuterium atoms. researchgate.net
Advanced NMR Experiments (e.g., HSQC-TOCSY, HMBC) for Comprehensive Structural Elucidation of Deuterated Lactones
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. nobracat-isotopes.com For complex molecules like deuterated lactones, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous structural assignment. researchgate.netacs.org
HSQC-TOCSY combines the features of HSQC and TOCSY experiments to correlate protons with carbons within the same spin system, effectively mapping out the carbon skeleton of the molecule. acs.orgcapes.gov.br This is particularly useful in deuterated compounds to confirm the position of deuterium labeling by observing the absence or alteration of expected correlations. acs.org The experiment allows for the establishment of connectivity between adjacent C-H fragments, piecing together the molecular structure like a jigsaw puzzle. acs.org
Table 1: Application of Advanced NMR Techniques for Deuterated Lactone Analysis
| NMR Experiment | Information Provided | Application for Whiskey Lactone-d6 |
| HSQC-TOCSY | Correlates protons and carbons within a spin system. acs.orgcapes.gov.br | Confirms the position of deuterium labels by identifying breaks or shifts in the correlation network. Maps the carbon framework of the lactone and side chain. acs.org |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. numberanalytics.comnumberanalytics.com | Establishes connectivity between the lactone ring and the alkyl chain. Confirms the overall structure and verifies the location of deuterium substitution. numberanalytics.comacs.org |
Chromatographic Separation Techniques for Resolution and Quantification
Chromatographic techniques are essential for separating whiskey lactone-d6 from complex mixtures and for its accurate quantification. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed, each with specific advantages for the analysis of deuterated lactones.
Gas Chromatography (GC) Method Development for Deuterated Lactone Separation
Gas chromatography is a powerful technique for separating volatile compounds like whiskey lactone. oup.com The separation of deuterated compounds from their non-deuterated counterparts is crucial for applications such as kinetic isotope effect studies and as internal standards in non-mass spectrometry-based stable isotope dilution assays. nih.gov The choice of the stationary phase in the GC column is critical for achieving this separation. researchgate.net Polar stationary phases often show a normal isotope effect, where the heavier deuterated compound elutes later, while nonpolar phases can exhibit an inverse isotope effect. researchgate.net The location of deuterium substitution also influences the retention time. researchgate.net For whiskey lactone-d6, developing a GC method would involve selecting a column and optimizing temperature programs to achieve baseline separation of the d6-lactone from its isomers and any non-deuterated counterparts. researchgate.net GC coupled with mass spectrometry (GC-MS) is particularly useful for both identification and quantification, with the mass spectrometer easily distinguishing between the deuterated and non-deuterated forms. rsc.orgwalisongo.ac.id
Chiral Chromatography for Enantiomeric Purity Assessment of Deuterated Stereoisomers
Whiskey lactone has two chiral centers, meaning it can exist as four different stereoisomers. frontiersin.org These enantiomers and diastereomers can have distinct sensory properties. mdpi.com Chiral chromatography is a specialized technique used to separate these stereoisomers. oup.com This is crucial for assessing the enantiomeric purity of whiskey lactone-d6, particularly if it is synthesized for use in studies where stereochemistry is important. Gas chromatography with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, has been successfully used to separate the enantiomers of whiskey lactone. nih.gov This allows for the determination of the enantiomeric ratio (ER) and enantiomeric excess (ee) of a sample. nih.gov Such analysis is vital for understanding the stereoselective synthesis or biotransformation of whiskey lactone and its deuterated analogues. frontiersin.org
Table 2: Comparison of Chromatographic Techniques for Whiskey Lactone-d6 Analysis
| Technique | Principle | Application for Whiskey Lactone-d6 | Key Considerations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. oup.com | Separation of d6-lactone from non-deuterated forms and isomers. nih.gov | Choice of stationary phase to optimize separation of isotopologues. researchgate.net |
| Liquid Chromatography (LC-MS/MS) | Separation based on partitioning between a mobile and stationary phase, with mass spectrometric detection. rsc.org | Quantification in complex matrices using d6-lactone as an internal standard. rsc.org | Potential for retention time shifts and differential matrix effects between deuterated and non-deuterated compounds. rsc.orgmyadlm.org |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. oup.com | Determination of enantiomeric purity and stereoisomeric composition of d6-lactone. frontiersin.org | Selection of appropriate chiral selector for effective separation of all stereoisomers. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Probing Deuteration Effects on Molecular Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. itim-cj.ro Deuteration significantly affects these vibrations due to the increased mass of deuterium compared to hydrogen. itim-cj.ro This makes vibrational spectroscopy a useful tool for confirming deuteration and studying its effects on molecular dynamics. unam.mx
The replacement of hydrogen with deuterium, which is twice as heavy, leads to a downshift in the vibrational frequencies of the corresponding bonds. libretexts.org For example, C-H stretching vibrations, which typically appear around 3000 cm⁻¹, will shift to approximately 2100-2200 cm⁻¹ for C-D stretches. nih.gov This significant and predictable shift provides clear evidence of deuteration. unam.mx The effect is most pronounced for vibrations where the hydrogen atoms themselves have large amplitude movements. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. cdnsciencepub.com Therefore, the two techniques provide complementary information. In the context of whiskey lactone-d6, analyzing the IR and Raman spectra would allow for the direct observation of the C-D bonds, confirming the success of the deuteration and providing insights into how the isotopic substitution alters the vibrational dynamics of the entire molecule. itim-cj.roajchem-a.com
Table 3: Expected Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical Frequency (cm⁻¹) | Expected Deuterated Frequency (cm⁻¹) | Reference |
| C-H Stretch | ~3000 | ~2100-2200 | nih.gov |
| O-H Stretch | ~3400 | ~2500 | unam.mx |
Applications of Whiskey Lactone D6 in Mechanistic and Pathway Elucidation Studies
Investigation of Kinetic Isotope Effects (KIEs) in Chemical Transformations Involving Lactones
The substitution of hydrogen with deuterium (B1214612) can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu This effect is a cornerstone of mechanistic chemistry, providing profound insights into the nature of reaction transition states. The KIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to the rate constant for the deuterated reactant (kD). By measuring these rate differences, chemists can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction. princeton.edulibretexts.org
Kinetic isotope effects are categorized as either primary or secondary.
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. researchgate.net For C-H bond cleavage, the C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. princeton.edu Consequently, breaking the C-D bond requires more energy, leading to a slower reaction rate and a normal primary KIE (kH/kD > 1), typically in the range of 2 to 8. princeton.edulibretexts.org In model reactions involving lactones, such as base-catalyzed hydrolysis or enzymatic ring-opening, placing a deuterium atom at a position where a proton is abstracted in the slowest step would allow for the measurement of a primary KIE.
Secondary KIEs occur when the isotopically substituted bond is not directly broken or formed in the rate-determining step. researchgate.net These effects are generally smaller than primary KIEs (kH/kD ≈ 0.8–1.4) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. princeton.edu For instance, a change in hybridization at the carbon atom bearing the deuterium can lead to a measurable secondary KIE. In studies of lactone reactions, deuterating a carbon adjacent to the reaction center (an α- or β-secondary KIE) can reveal subtle details about the transition state's geometry and hyperconjugation effects. princeton.edulibretexts.org
Table 1: Illustrative Kinetic Isotope Effect Data for a Model Lactone Reaction
This table presents hypothetical data illustrating how primary and secondary KIEs might manifest in a model reaction involving a lactone, demonstrating the principles discussed.
| Reaction Type | Deuterium Position | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Interpretation |
| Enzymatic Deprotonation | At site of C-H bond cleavage | 1.0 x 10⁻³ | 1.5 x 10⁻⁴ | 6.67 | Primary KIE; C-H bond is broken in the rate-determining step. |
| Solvolysis (sp² to sp³) | Adjacent to reacting carbon | 1.0 x 10⁻⁵ | 1.1 x 10⁻⁵ | 0.91 | Inverse Secondary KIE; suggests tightening of C-D bond in the transition state. |
| Solvolysis (sp³ to sp²) | Adjacent to reacting carbon | 1.0 x 10⁻⁵ | 8.7 x 10⁻⁶ | 1.15 | Normal Secondary KIE; suggests weakening of C-D bond in the transition state. |
By strategically placing deuterium atoms on the whiskey lactone molecule, researchers can use KIE measurements to pinpoint the rate-determining step of a transformation. For example, if a proposed mechanism involves the abstraction of a specific proton as the slowest step, synthesizing whiskey lactone-d6 with deuterium at that position and observing a significant primary KIE would provide strong evidence for that mechanism. princeton.edu Conversely, the absence of a KIE would suggest that the C-H bond cleavage occurs in a fast step before or after the rate-limiting step. rsc.org
Furthermore, the magnitude of the KIE can offer clues about the structure of the transition state. A maximal primary KIE often suggests a symmetric transition state where the proton is halfway between its donor and acceptor. princeton.edu Smaller KIEs may indicate an "early" or "late" transition state (one that resembles reactants or products, respectively), as described by the Hammond postulate. princeton.edu Secondary KIEs are also highly informative; for example, an inverse secondary KIE (kH/kD < 1) at an α-carbon often points to a more sterically crowded transition state, characteristic of an SN2-type reaction mechanism. researchgate.net
Deuterium Labeling as a Tracer in Biosynthetic Pathway Analysis
Deuterium-labeled compounds like whiskey lactone-d6 are invaluable as tracers in metabolic and biosynthetic studies. beilstein-journals.org Because the deuterium label is metabolically "silent" but detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it allows scientists to follow the journey of a molecule through complex biological pathways without perturbing the system. beilstein-journals.orgdokumen.pub
The biosynthesis of natural products like whiskey lactone involves a series of enzymatic steps starting from simple precursors. To unravel these pathways, scientists can feed a living system (such as a microorganism or plant culture) with a potential precursor that has been labeled with deuterium. After a period of incubation, the target molecule—in this case, an unlabeled whiskey lactone analog—is isolated and analyzed for deuterium incorporation using MS.
If the labeled precursor is indeed part of the biosynthetic pathway, the resulting lactone will show an increase in its molecular weight corresponding to the number of deuterium atoms incorporated. This method allows for the unambiguous identification of precursors and intermediates in the formation of complex natural products. beilstein-journals.org While specific studies on whiskey lactone biosynthesis using this method are not widely published, the principle is well-established in the study of other polyketides and fatty acid derivatives. beilstein-journals.org
Table 2: Hypothetical Mass Spectrometry Data for Precursor Tracing
This table illustrates the expected mass shifts in a target lactone after feeding an organism with a deuterated precursor.
| Analyte | Precursor Fed | Expected Molecular Ion (M+) | Observed Molecular Ion (M+) | Conclusion |
| Target Lactone | Unlabeled Precursor | 156.11 | 156.11 | Control experiment, no label incorporation. |
| Target Lactone | Labeled Precursor (d4-Acetate) | 156.11 | 160.14 | Four deuterium atoms were incorporated; d4-acetate is a precursor. |
| Target Lactone | Labeled Precursor (d2-Butanol) | 156.11 | 156.11 | No mass shift observed; d2-butanol is not a direct precursor. |
Isotope exchange experiments are used to probe the reversibility of enzymatic steps and identify competent intermediates. squarespace.com In a typical experiment, an enzyme is incubated with a substrate and a labeled product (or vice versa) at equilibrium. squarespace.com The rate at which the isotope is exchanged between the product and substrate pools provides information about individual steps in the catalytic cycle. squarespace.comcopernicus.org
For instance, to study the enzyme responsible for the final lactonization step in whiskey lactone biosynthesis, one could incubate the enzyme with unlabeled hydroxy acid precursor and deuterated whiskey lactone-d6. If the enzymatic step is reversible, deuterium will be transferred from the lactone back to the hydroxy acid pool. Detecting the deuterated precursor would confirm the reversibility of the lactonization step, offering insight into the enzyme's mechanism. squarespace.com
Studies on Degradation Pathways and Environmental Fate of Related Lactone Structures Using Deuterated Analogs
Understanding how compounds degrade is crucial for environmental science and food chemistry. Deuterated analogs like whiskey lactone-d6 are excellent tools for studying the degradation pathways and environmental fate of related lactones. beilstein-journals.org The use of stable isotope-labeled compounds allows for precise tracking of the parent molecule and its breakdown products, even in complex matrices like soil, water, or food products. researchgate.netacs.org
When a deuterated lactone is introduced into an environmental or biological system, its degradation can be monitored over time. Samples can be analyzed by methods like liquid chromatography-mass spectrometry (LC-MS). The unique mass of the deuterated compound and its potential degradation products makes them easy to distinguish from the naturally occurring, unlabeled background compounds. rsc.orgrsc.org This approach enables researchers to identify degradation products, calculate degradation rates, and elucidate the chemical or microbial pathways involved, such as hydrolysis of the lactone ring or oxidation of the alkyl side chain. acs.orgrsc.org For example, studies on N-acyl homoserine lactones have used deuterated analogs to synthesize and identify common degradation products, clarifying their metabolic fate. rsc.org
Influence of Deuteration on Photophysical Properties and Stability of Related Molecular Scaffolds
The substitution of hydrogen with its stable, heavy isotope, deuterium, imparts subtle yet significant changes to the physicochemical properties of organic molecules. While the geometric structure remains nearly identical, the increased mass of deuterium leads to a lower vibrational frequency and a lower zero-point energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. rsc.orgresearchgate.net Consequently, the C-D bond is stronger and more stable, requiring more energy to be cleaved. nih.gov This fundamental difference, known as the deuterium kinetic isotope effect (KIE), is the basis for the enhanced chemical and metabolic stability observed in deuterated compounds. rsc.orgresearchgate.netnih.gov This enhanced stability has been leveraged to improve the properties of materials such as organic light-emitting diodes (OLEDs) and to increase the metabolic stability of pharmaceuticals. rsc.orgresearchgate.net
In the context of molecular probes and tracers, this isotopic substitution can profoundly influence the photophysical properties and photostability of molecules. While direct and extensive research on the photophysical properties of whiskey lactone-d6 is not widely available, valuable insights can be drawn from studies on related molecular scaffolds, particularly fluorescent dyes that contain lactone or similar heterocyclic rings. These studies demonstrate a general principle: deuteration can be a powerful strategy to enhance the performance of fluorescent molecules by mitigating non-radiative decay pathways.
Detailed research into various classes of fluorophores, such as rhodamines, coumarins, and phenoxazines, has shown that strategic deuteration, particularly on N-alkyl auxochromic groups, can lead to significant improvements in fluorescence quantum yield (Φf) and photostability. acs.orgbiorxiv.org An auxochrome is a group of atoms attached to a chromophore that modifies its ability to absorb light. The mechanism behind this enhancement is often the suppression of photo-degradation pathways. For instance, a common non-radiative decay route for many dyes involves the photochemical dealkylation of amine auxochromes. acs.org By replacing the C-H bonds on these alkyl groups with stronger C-D bonds, the rate of this dealkylation process is slowed, allowing the excited state to relax via fluorescence instead of photochemical decomposition. acs.org
A study on deuterated auxochromes in various fluorophores provides quantitative evidence for this effect. acs.org The introduction of deuterium led to notable increases in fluorescence quantum yields across several dye families.
| Fluorophore Scaffold | Parent Compound | Φf (H) | Deuterated Analog | Φf (D) | Improvement Factor (Φf,D / Φf,H) |
|---|---|---|---|---|---|
| Rhodamine (Pyrrolidine) | 5 | 0.42 | 5D | 0.48 | 1.14 |
| Rhodamine (Piperidine) | 17 | 0.12 | 17D | 0.18 | 1.50 |
| Rhodamine (Morpholine) | 18 | 0.33 | 18D | 0.39 | 1.18 |
| Coumarin (Pyrrolidine) | 22 | 0.58 | 22D | 0.71 | 1.22 |
| Phenoxazine (Pyrrolidine) | 23 | 0.29 | 23D | 0.40 | 1.38 |
| Carborhodamine (Pyrrolidine) | 27 | 0.30 | 27D | 0.39 | 1.30 |
The data clearly illustrates that deuteration consistently enhances the quantum yield, with improvement factors ranging from 1.10 to 1.50. acs.org This improved brightness and photostability is crucial for applications requiring long-term or high-intensity irradiation, such as in fluorescence microscopy and single-molecule tracking. The slower photobleaching of the deuterated dyes confirms that the C-D bonds confer greater resilience to photochemical degradation. acs.org
Beyond photostability, the inherent chemical stability of deuterated compounds is a significant advantage in mechanistic studies. The kinetic isotope effect can be used to probe reaction mechanisms, as reactions involving the cleavage of a C-D bond will proceed more slowly than those involving a C-H bond. rsc.orgresearchgate.net Furthermore, deuteration can enhance the stability of reactive intermediates. For example, the stabilization of carbocations through hyperconjugation is less effective with C-D bonds compared to C-H bonds, which can alter reaction pathways and product distributions. rsc.org This effect is particularly relevant in the study of terpenoid biosynthesis, where carbocationic intermediates are common. rsc.orgnih.gov
The principles observed in these related systems provide a strong basis for understanding the potential advantages of using Whiskey lactone-d6 in research. Its enhanced stability would make it a more robust tracer in metabolic or environmental fate studies, less prone to degradation over the course of an experiment.
| Property | Observed Effect of Deuteration | Underlying Principle | Reference |
|---|---|---|---|
| Chemical Stability | Increased resistance to chemical degradation | Higher bond dissociation energy of C-D vs. C-H | rsc.orgresearchgate.netscielo.org.mx |
| Metabolic Stability | Slower rate of metabolism by enzymes (e.g., CYPs) | Kinetic Isotope Effect (KIE) on bond cleavage | nih.gov |
| Photostability | Increased resistance to photobleaching/photodegradation | Slowing of non-radiative decay pathways involving C-H bond cleavage | acs.org |
| Fluorescence Quantum Yield | Generally increased for many fluorophores | Suppression of vibrational quenching and other non-radiative decay channels | acs.orgbiorxiv.orgnih.gov |
| Reaction Kinetics | Slower reaction rates when C-D bond cleavage is rate-determining | Primary Kinetic Isotope Effect (kH/kD > 1) | rsc.org |
Advanced Research Directions and Future Perspectives for Whiskey Lactone D6
Development of Novel and Green Synthetic Methodologies for Deuterium (B1214612) Introduction
The synthesis of deuterated compounds is rapidly moving towards more sustainable and environmentally friendly methods. researchgate.net For Whiskey lactone - d6, future research will likely focus on adapting these green approaches to achieve efficient and selective deuterium incorporation.
Current synthetic strategies for deuterated molecules often rely on methods that can be resource-intensive. However, emerging green chemistry techniques offer promising alternatives. rsc.org These include biocatalytic methods, photochemical reactions, and the use of safe, readily available deuterium sources like deuterium oxide (D₂O). rsc.orgfrontiersin.org
Biocatalysis: Biotransformation routes, which use whole microbial cells or isolated enzymes, are highly attractive for synthesizing specific stereoisomers of whiskey lactone. frontiersin.orgnih.gov Research has demonstrated the use of bacteria such as Rhodococcus erythropolis for the stereoselective oxidation of diol precursors to yield specific enantiomers of whiskey lactone. nih.govpolimi.it A green approach to synthesizing this compound could involve using a deuterated precursor diol or conducting the microbial oxidation in a D₂O-based medium, which would facilitate deuterium exchange at specific positions. Solid-state fermentation (SSF) using fungi on agro-industrial residues has also been proposed as an eco-friendly method for producing enantiomerically pure whiskey lactones, and this system could be adapted for deuteration. mdpi.comnih.gov
Photochemical Deuteration: Photochemical methods provide a mild and green alternative for deuterium incorporation, often allowing for late-stage deuteration of complex molecules under ambient conditions. rsc.org These reactions can be catalyzed by photocatalysts that facilitate the splitting of D₂O to generate deuterium radicals, which can then be incorporated into the target molecule. rsc.org
Catalytic H-D Exchange: Environmentally benign catalytic systems, such as Palladium on carbon (Pd/C) combined with aluminum powder in D₂O (Pd/C-Al-D₂O), offer a safe and efficient method for hydrogen-deuterium (H-D) exchange. nih.govresearchgate.net This system generates deuterium gas in situ, avoiding the handling of explosive D₂ gas and producing non-toxic aluminum oxide as the only waste product. nih.govresearchgate.net Such a method could be optimized for the selective deuteration of whiskey lactone or its synthetic intermediates.
| Synthetic Methodology | Description | Potential Application for this compound Synthesis | Key Advantages |
|---|---|---|---|
| Biocatalysis / Microbial Oxidation | Use of whole cells (e.g., Rhodococcus erythropolis) or isolated enzymes to catalyze stereoselective reactions. frontiersin.orgnih.gov | Oxidation of a deuterated diol precursor or performing the reaction in a D₂O medium. | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org |
| Photochemical Deuteration | Utilization of light energy to promote C-H/C-D exchange, often with a photocatalyst. rsc.org | Late-stage deuteration of the whiskey lactone molecule using D₂O as the deuterium source. | Mild conditions, avoids harsh reagents, high potential for selectivity. rsc.org |
| Catalytic H-D Exchange (e.g., Pd/C-Al-D₂O) | In situ generation of D₂ gas from D₂O and a reducing agent (e.g., Al) with a catalyst (e.g., Pd/C) to facilitate H-D exchange. nih.gov | Selective deuteration of whiskey lactone precursors. | Safe (avoids handling D₂ gas), environmentally benign (only Al₂O₃ as waste), high efficiency. nih.govresearchgate.net |
Integration of this compound in High-Throughput Screening for Analytical Method Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery and analytical chemistry, enabling the rapid evaluation of large numbers of samples. nih.govnih.gov In this context, stable isotope-labeled compounds, such as this compound, are invaluable as internal standards for developing robust and accurate analytical methods, particularly those based on mass spectrometry (MS).
An internal standard is a compound with physicochemical properties very similar to the analyte, which is added in a known quantity to samples before analysis. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. Deuterated compounds are considered the gold standard for internal standards in MS-based quantification because they co-elute with the unlabeled analyte in liquid chromatography (LC) but are readily distinguished by their higher mass.
The integration of this compound into HTS workflows would significantly enhance the precision and accuracy of quantifying native whiskey lactone in diverse and complex matrices, such as alcoholic beverages, food products, and biological samples. In the development of analytical methods for the food and beverage industry, for example, this compound would enable reliable quantification of whiskey lactone isomers, which is crucial for quality control and authentication.
Computational Chemistry and Molecular Modeling of Deuterium Effects on Lactone Reactivity and Conformation
Computational chemistry and molecular modeling are powerful tools for investigating the subtle but significant effects of isotopic substitution on molecular properties. siftdesk.org Applying these methods to this compound can provide deep insights into how deuteration influences its reactivity and three-dimensional structure.
Kinetic Isotope Effect (KIE): The substitution of a hydrogen atom with a heavier deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength means that more energy is required to break a C-D bond, which can slow down the rate of a chemical reaction where this bond cleavage is the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov Computational modeling can be used to predict the magnitude of the KIE for various potential reactions involving this compound, such as metabolic degradation or chemical breakdown during aging processes. Understanding the KIE can help in designing more metabolically stable analogues of bioactive molecules.
| Computational Method | Parameter Studied | Application to this compound | Expected Insight |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles | Modeling reaction pathways for metabolic oxidation or hydrolysis. | Prediction of Kinetic Isotope Effects (KIEs) on reactivity. nih.gov |
| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Conformational energies and dynamics | Simulating the conformational landscape of cis- and trans-isomers. | Understanding the influence of deuterium on the molecule's preferred shape and flexibility. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths and electron density | Analyzing the C-D versus C-H bond properties within the lactone ring and alkyl chain. | Quantifying the electronic basis for observed KIEs and conformational shifts. |
Emerging Analytical Platforms for Ultrasensitive Detection and Characterization of Deuterated Metabolites
The precise detection and characterization of deuterated compounds and their metabolites at trace levels require highly sensitive and specific analytical techniques. Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are paving the way for the ultrasensitive analysis of isotopically labeled molecules like this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide extremely high mass resolution and accuracy. This allows for the unambiguous differentiation of this compound from its unlabeled counterpart and other isobaric interferences in complex samples. When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS enables the confident identification and quantification of the deuterated lactone and its metabolic products, even at very low concentrations.
Advanced NMR Spectroscopy: While MS is excellent for quantification, NMR spectroscopy provides detailed structural information. Modern NMR techniques can be used to confirm the exact location and extent of deuterium incorporation within the this compound molecule. Furthermore, specialized NMR experiments can probe the subtle changes in the local electronic environment caused by the deuterium, offering insights into conformational changes and intermolecular interactions.
These emerging platforms are crucial for pharmacokinetic studies, where researchers need to track the absorption, distribution, metabolism, and excretion (ADME) of a compound. By using this compound, scientists can clearly distinguish the administered compound from any endogenously present whiskey lactone, leading to more accurate metabolic profiling.
Future Applications of this compound in Interdisciplinary Chemical and Biochemical Research
The unique properties of this compound make it a versatile tool for a wide range of future applications that span multiple scientific disciplines.
Flavor and Food Chemistry: In the field of flavor science, this compound can be used as a tracer to study the chemical reactions that occur during the aging of spirits in oak barrels. By spiking a spirit with a known amount of deuterated lactone and monitoring its fate over time, researchers can elucidate the mechanisms of its extraction from the wood, its interaction with other compounds, and its potential degradation pathways. This knowledge can be used to better control and optimize the flavor profiles of aged beverages.
Metabolomics and Biochemistry: As a stable isotope-labeled internal standard, this compound is ideal for metabolomics research. It can be used to accurately quantify the levels of native whiskey lactone in biological systems, which could be relevant for studying the effects of diet or exposure to certain foods and beverages. Furthermore, administering this compound to biological systems and tracking its metabolites can help to elucidate the enzymatic pathways responsible for its breakdown in the body.
Environmental Science: Deuterated compounds can also serve as tracers in environmental studies. For instance, this compound could be used to track the fate and transport of whiskey lactone in environmental systems, which might be relevant in the context of byproducts from food and beverage production.
The development and application of this compound open up new avenues for research, providing a more detailed understanding of the chemical and biological roles of this important flavor compound.
Q & A
Q. How can researchers optimize the regioselective synthesis of Whiskey lactone -d6 to ensure high isotopic purity?
Methodological Answer : Regioselective synthesis of deuterated compounds like Whiskey lactone -d6 requires precise control over reaction conditions. For example, deuterium labeling at specific positions (e.g., methyl or hydroxyl groups) can be achieved using deuterated precursors (e.g., D₂O or deuterated alcohols) in acid-catalyzed lactonization reactions. Isotopic purity (>98%) should be verified via ¹H NMR and mass spectrometry, with attention to residual proton signals in deuterated positions . Kinetic studies (e.g., monitoring reaction intermediates via GC-MS) can identify optimal temperature and catalyst combinations to minimize isotopic scrambling .
Q. What analytical techniques are most reliable for characterizing Whiskey lactone -d6 in complex matrices (e.g., food or biological samples)?
Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for detecting Whiskey lactone -d6 in trace amounts, leveraging its deuterium-induced mass shift (e.g., m/z 142 → 148). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H NMR, can confirm isotopic incorporation and purity. For quantitative analysis, isotope dilution mass spectrometry (IDMS) using deuterated internal standards improves accuracy in matrices with high background noise .
Q. How does isotopic substitution (deuterium) affect the stability and vapor pressure of Whiskey lactone -d6 compared to its protiated form?
Methodological Answer : Deuterium substitution increases molecular mass and reduces zero-point energy, potentially altering vapor pressure and thermal stability. Experimental comparisons should use thermogravimetric analysis (TGA) and static headspace GC to measure vapor pressure differences. Computational modeling (e.g., density functional theory) can predict isotopic effects on hydrogen bonding and degradation pathways .
Advanced Research Questions
Q. How do Whiskey lactone -d6 and its protiated form interact with odorant receptors (ORs) in vivo versus in vitro, and what methodological discrepancies arise?
Methodological Answer : In vitro heterologous expression systems (e.g., HEK293 cells) often show OR activation by both protiated and deuterated forms, while in vivo rodent models reveal suppression effects (e.g., Whiskey lactone -d6 inhibiting isoamyl acetate responses). To resolve discrepancies, use calcium imaging in isolated olfactory sensory neurons (OSNs) and compare dose-response curves. Note that deuterated analogs may alter receptor binding kinetics due to isotopic mass differences, requiring single-cell electrophysiology for validation .
Q. What experimental designs can elucidate the role of Whiskey lactone -d6 in modulating combinatorial odor coding across odorant mixtures?
Methodological Answer : Employ a factorial design testing binary/ternary mixtures of Whiskey lactone -d6 with structurally diverse odorants (e.g., aldehydes, esters). Measure OR response patterns via luminescence-based cAMP assays in vitro and electroolfactograms in vivo. Use ANOVA trend analysis to distinguish additive, synergistic, or antagonistic interactions. For cross-species relevance, compare results with human ORs (e.g., OR1A1) .
Q. How can researchers resolve contradictions in data on the environmental stability of Whiskey lactone -d6 (e.g., degradation in oak barrels vs. synthetic matrices)?
Methodological Answer : Conduct accelerated aging studies under controlled humidity, temperature, and pH conditions. Compare degradation rates using LC-MS/MS and monitor deuterium retention via isotope ratio mass spectrometry (IRMS). To mimic oak barrel conditions, include lignin-derived phenolic compounds in experimental matrices, as these may catalyze lactone hydrolysis .
Methodological Challenges and Solutions
Q. How to address low recovery rates of Whiskey lactone -d6 in extraction protocols for flavor analysis?
Methodological Answer : Optimize solid-phase microextraction (SPME) fibers (e.g., CAR/PDMS) for higher affinity to lactones. Validate recovery rates using spiked deuterated standards and adjust pH to stabilize lactone rings during extraction. For lipid-rich matrices, employ saponification followed by liquid-liquid extraction .
Q. What statistical approaches are recommended for analyzing dose-dependent suppression effects in OR response studies?
Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to fit dose-response curves. For antagonism studies, calculate IC₅₀ values and apply Schild regression to confirm competitive inhibition. Bayesian hierarchical modeling can account for variability in OSN responses across biological replicates .
Data Presentation Guidelines
- Tables : Include raw data (e.g., NMR chemical shifts, GC retention times) in appendices. Processed data (e.g., normalized OR response magnitudes) should be summarized in the main text with error margins (SD or SEM) .
- Figures : Label axes with units (e.g., log[odorant] in M) and annotate significant trends (p-values from ANOVA or t-tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
